molecular formula C10H10BrFO2 B12855329 Methyl 4-(bromomethyl)-2-fluorophenylacetate

Methyl 4-(bromomethyl)-2-fluorophenylacetate

Cat. No.: B12855329
M. Wt: 261.09 g/mol
InChI Key: XJFUNGZENHNDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(bromomethyl)-2-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound, such as Methyl 4-methyl-2-fluorophenylacetate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the benzylic position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-2-fluorophenylacetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-[4-(bromomethyl)-2-fluorophenyl]acetate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4H,5-6H2,1H3

InChI Key

XJFUNGZENHNDCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.